molecular formula C14H23NO2S B595406 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane CAS No. 123643-26-5

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane

Cat. No.: B595406
CAS No.: 123643-26-5
M. Wt: 269.40 g/mol
InChI Key: BCWCXWKCQMBFBQ-UHFFFAOYSA-N
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Description

ALEPH-4, also known as 2,5-dimethoxy-4-isopropylthioamphetamine, is a synthetic compound belonging to the phenethylamine class. It is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT) and is known for its psychoactive properties.

Scientific Research Applications

    Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.

    Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.

Mechanism of Action

Aleph-4, also known as 2,5-Dimethoxy-4-iso-propylthioamphetamine or 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane, is a psychedelic phenethylamine of the 2C family . Here we will discuss its mechanism of action in detail.

Target of Action

The primary target of Aleph-4 is the 5-HT 2A serotonin receptor in the brain . This receptor plays a key role in the signaling of the neurotransmitter serotonin, which is involved in the regulation of mood, anxiety, and happiness.

Mode of Action

Aleph-4 acts as an agonist at the 5-HT 2A serotonin receptor . This means it binds to this receptor and activates it, leading to an increase in the signaling of serotonin. This is a common mechanism of action shared by all hallucinogenic tryptamines and phenethylamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALEPH-4 involves several steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the formation of a key intermediate, typically involving the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Thioether Formation: The final step involves the introduction of the isopropylthio group. This is achieved by reacting the amine with isopropylthiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of ALEPH-4 would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

ALEPH-4 undergoes various chemical reactions, including:

    Oxidation: ALEPH-4 can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of ALEPH-4 can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium ethoxide (NaOEt) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted phenethylamines

Comparison with Similar Compounds

ALEPH-4 is similar to other phenethylamines, such as:

    2,5-Dimethoxy-4-methylthioamphetamine (DOT): ALEPH-4 is a homolog of DOT, differing by the presence of an isopropyl group instead of a methyl group.

    2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): Another homolog with an ethyl group replacing the isopropyl group.

    2,5-Dimethoxy-4-propylthioamphetamine (ALEPH-3): Similar structure with a propyl group.

ALEPH-4 is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Its isopropylthio group provides distinct steric and electronic effects compared to its homologs, resulting in unique interactions with biological targets .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWCXWKCQMBFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043040
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123643-26-5
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-iso-propylthioamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEPH-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane
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1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane
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1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane
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Customer
Q & A

Q1: What are the key findings regarding Aleph-4 from the provided research?

A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.

Q2: What analytical methods are used to detect Aleph-4?

A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []
  • Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []

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